molecular formula C10H14BrN4O5P B12603171 Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- CAS No. 643028-67-5

Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-

Cat. No.: B12603171
CAS No.: 643028-67-5
M. Wt: 381.12 g/mol
InChI Key: DGWAEDMEWRZQNY-UHFFFAOYSA-N
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Description

Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- is a chemical compound with the molecular formula C10H14BrN4O5P. It is known for its unique structure, which includes a brominated purine moiety and a phosphonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- typically involves multiple steps, starting with the bromination of a purine derivativeThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonic acid derivatives, while substitution reactions can produce a variety of substituted purine compounds .

Scientific Research Applications

Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including viral infections and cancer.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- involves its interaction with specific molecular targets and pathways. For example, in antiviral research, the compound may inhibit viral replication by targeting viral enzymes or interfering with viral DNA synthesis. In cancer research, it may induce apoptosis or inhibit cell proliferation by modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonic acid derivatives and brominated purine compounds. Examples include:

  • Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]-
  • Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)ethoxy]methyl]-
  • Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-

Uniqueness

Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- is unique due to its specific combination of a brominated purine moiety and a phosphonic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

643028-67-5

Molecular Formula

C10H14BrN4O5P

Molecular Weight

381.12 g/mol

IUPAC Name

[2-(6-bromopurin-9-yl)-4-hydroxybutoxy]methylphosphonic acid

InChI

InChI=1S/C10H14BrN4O5P/c11-9-8-10(13-4-12-9)15(5-14-8)7(1-2-16)3-20-6-21(17,18)19/h4-5,7,16H,1-3,6H2,(H2,17,18,19)

InChI Key

DGWAEDMEWRZQNY-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)Br)N=CN2C(CCO)COCP(=O)(O)O

Origin of Product

United States

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